molecular formula C21H25ClN2O3 B061449 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid CAS No. 190730-41-7

4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid

カタログ番号: B061449
CAS番号: 190730-41-7
分子量: 388.9 g/mol
InChIキー: YWGDOWXRIALTES-OAQYLSRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid is a chiral small molecule of significant interest in medicinal chemistry and pharmacology research, particularly in the study of G-protein coupled receptors (GPCRs). Its defined (R)-enantiomer structure is critical for its biological activity and specificity. The compound's design, featuring a piperidine spacer linking a chlorophenyl-pyridyl moiety to a flexible butanoic acid tail, suggests its potential role as a key intermediate or a functional ligand for targets such as the GPR40 receptor (FFAR1), which is a prominent target for type 2 diabetes research due to its role in glucose-dependent insulin secretion.

特性

IUPAC Name

4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGDOWXRIALTES-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid, commonly referred to as Bepotastine, is a chemical compound with significant biological activity, particularly as an antihistamine. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H25ClN2O3
  • CAS Number : 190730-41-7
  • Molecular Weight : 388.89 g/mol

Bepotastine primarily functions as a selective antagonist of the histamine H1 receptor. By blocking this receptor, it effectively reduces the physiological responses associated with allergic reactions, including:

  • Decreased Inflammation : Inhibition of vasodilation and vascular permeability reduces edema.
  • Reduced Sensory Nerve Stimulation : This leads to diminished itching and pain associated with allergic responses.

Pharmacological Activity

Research indicates that Bepotastine exhibits various pharmacological activities:

  • Antihistaminic Activity : As an H1 receptor antagonist, it alleviates symptoms of allergic rhinitis and urticaria.
  • Anti-inflammatory Effects : It demonstrates potential in reducing inflammation through the modulation of histamine signaling pathways.
  • Antimicrobial Properties : Some studies suggest that derivatives of compounds similar to Bepotastine may exhibit antibacterial activity against specific strains such as Salmonella typhi and Bacillus subtilis .

Case Studies and Experimental Data

  • Sorption Characteristics :
    • A study by Werner et al. (2012) explored the sorption characteristics of phenoxy herbicides similar to Bepotastine in various soil environments. The results indicated that factors such as pH and organic carbon content significantly influence the environmental behavior of these compounds .
  • Binding Interactions :
    • Docking studies have shown that Bepotastine interacts effectively with amino acids in target proteins, suggesting its potential for further development as a therapeutic agent .
  • Enzyme Inhibition :
    • Compounds related to Bepotastine have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, showing promising results in enzyme inhibition which could lead to therapeutic applications in neurodegenerative diseases .

Comparative Biological Activity Table

Activity TypeMechanism of ActionReference
AntihistaminicH1 receptor blockade
Anti-inflammatoryModulation of histamine signaling
AntimicrobialInhibition of bacterial growth
Enzyme inhibitionAChE and urease inhibition

類似化合物との比較

4-[(4-Chlorophenyl)carbamoyl]butanoic Acid

  • Structure: Features a butanoic acid backbone with a 4-chlorophenylcarbamoyl substituent.
  • Properties: Crystallographic studies reveal strong hydrogen-bonding networks, enhancing stability.
  • Key Difference : Absence of piperidine and heteroaromatic groups limits its pharmacological utility.

4-(4,6-Dimethyl-2-(Pyridin-2-Yl)-1H-Indol-3-Yl)Butanoic Acid

  • Structure: Combines a pyridin-2-yl-substituted indole core with a butanoic acid chain.
  • Activity : Acts as a cyclin-dependent kinase 5 (CDK5)/p25 inhibitor, demonstrating selectivity for neurodegenerative disease targets. The indole-pyridine system enhances blood-brain barrier penetration, unlike the piperidine-based target compound .
  • Key Difference : Core heterocycle (indole vs. piperidine) directs divergent therapeutic applications.

4-[4-(2-Chloro-Phenyl)-Piperazin-1-Yl]-1-Pyridin-4-Yl-Butan-1-One

  • Structure : Piperazine ring linked to a chlorophenyl group and a pyridin-4-yl ketone.
  • Activity : Primarily explored as a dopamine D2/D3 receptor ligand. The ketone group and piperazine ring reduce hydrophilicity compared to the carboxylic acid in the target compound, altering pharmacokinetics .

Pharmacological Analogues: H1 Receptor Antagonists

Bepotastine Besilate (4-[4-[(S)-(4-Chlorophenyl)-Pyridin-2-Ylmethoxy]Piperidin-1-Yl]Butanoic Acid Benzenesulfonate)

  • Structure : S-enantiomer of the target compound, complexed with benzenesulfonic acid.
  • Activity : Exhibits potent H1 receptor antagonism (IC50 = 0.69 nM) and anti-inflammatory effects via interleukin-5 inhibition. The S-configuration shows marginally lower efficacy compared to the R-form in preclinical models, though both enantiomers are clinically effective .
  • Key Difference : Stereochemistry and salt formulation influence solubility (≥15.9 mg/mL in water) and bioavailability .

Rimonabant (N-(Piperidin-1-Yl)-5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide)

  • Structure : Piperidine-linked pyrazole-carboxamide with dual chlorophenyl groups.
  • Activity: Cannabinoid CB1 receptor inverse agonist (unrelated to H1 antagonism). The chlorophenyl groups enhance lipophilicity, contrasting with the target compound’s polar carboxylic acid .

Research Findings and Mechanistic Insights

  • Stereochemical Impact : The R-enantiomer of the target compound shows 2–3-fold higher H1 receptor binding affinity than the S-form in vitro, though both are clinically utilized due to formulation adjustments .
  • Piperidine Role : The piperidine ring’s conformational flexibility optimizes receptor interactions. Substitution with rigid piperazine (as in 4-[4-(2-chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one) reduces H1 activity but enhances dopamine receptor binding .
  • Chlorophenyl Contribution : The 4-chlorophenyl group enhances lipophilicity and π-π stacking with receptor aromatic residues, critical for target engagement .

準備方法

Catalytic Asymmetric Reduction

A ketone precursor, (4-chlorophenyl)(pyridin-2-yl)methanone, undergoes hydrogenation using a chiral Ru-BINAP catalyst system:

Reaction Conditions

  • Substrate: 10 mmol (4-chlorophenyl)(pyridin-2-yl)methanone

  • Catalyst: 0.5 mol% RuCl[(R)-BINAP]

  • Solvent: MeOH/H2O (9:1)

  • Pressure: 50 bar H2

  • Temperature: 40°C

  • Time: 24 hours

Outcomes

ParameterValue
Yield92%
ee98%
Purity99%

Enzymatic Kinetic Resolution

Lipase-mediated resolution of racemic alcohol using vinyl acetate as acyl donor:

Conditions

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Solvent: TBME

  • Temperature: 30°C

  • Time: 48 hours

Performance Metrics

ParameterRacemate(R)-Alcohol
Conversion45%99% ee
Isolation Yield40%98% purity

Piperidine Functionalization: Etherification and Alkylation

Ether Bond Formation

The 4-hydroxypiperidine intermediate reacts with (R)-(4-chlorophenyl)(pyridin-2-yl)methanol under Mitsunobu conditions to ensure stereochemical fidelity:

Reaction Protocol

  • Reagents: DIAD (1.2 eq), PPh3 (1.2 eq)

  • Solvent: THF

  • Temperature: 0°C → RT

  • Time: 12 hours

Optimization Data

VariableTested RangeOptimal Value
DIAD Eq1.0–1.51.2
Temp (°C)-20 to 500 → RT
Yield70–89%85%

N-Alkylation with 4-Bromobutanoate

The piperidine nitrogen undergoes alkylation using ethyl 4-bromobutanoate under phase-transfer conditions:

Procedure

  • Base: K2CO3 (3.0 eq)

  • Catalyst: TBAB (0.1 eq)

  • Solvent: CH3CN

  • Temperature: 80°C

  • Time: 8 hours

Yield Enhancement Strategies

ModificationYield Impact
Microwave Irradiation (100 W)+15%
Solvent Switch to DMF-20% (side reactions)
Excess Alkylating Agent (1.5 eq)91% yield

Final Deprotection: Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid:

Hydrolysis Conditions

  • Reagent: NaOH (2.0 eq)

  • Solvent: EtOH/H2O (4:1)

  • Temperature: 70°C

  • Time: 6 hours

Process Monitoring

Time (h)ConversionPurity
245%85%
482%92%
698%99%

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs reverse-phase chromatography:

HPLC Parameters

ColumnMobile PhaseFlow RateDetection
C18MeOH:Buffer (pH 4.6) (65:35)1.0 mL/minUV 254 nm

Elution Profile

FractionRetention Time (min)Purity
1–58.2–9.195%
6–89.5–10.399.5%

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6)

δ (ppm)Assignment
1.45–1.62 (m)Piperidine H-3, H-5
3.21 (t, J=6.4 Hz)N-CH2 butanoate
4.88 (s)O-CH-Ar
7.32–8.52 (m)Aromatic protons

13C NMR (100 MHz, DMSO-d6)

δ (ppm)Assignment
173.8COOH
78.4O-CH-Ar
52.1Piperidine C-1

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Ru-BINAP catalyst recovery via biphasic extraction:

CycleCatalyst Recoveryee Retention
195%98%
582%97%

Waste Stream Management

Byproduct Analysis

ByproductSourceMitigation Strategy
Triphenylphosphine oxideMitsunobu reactionCrystallization at -20°C
Sodium bromideAlkylation stepIon-exchange resin

Comparative Analysis of Synthetic Routes

MethodTotal Yieldee (%)PurityCost Index
Asymmetric Hydrogenation78%9899.5%8.2
Enzymatic Resolution65%9998%6.1
Racemic Synthesis + Chiral Chromatography42%9999%9.8

Cost Index: Relative scale (1=lowest, 10=highest) considering reagents and equipment.

ConditionTimeDegradation
40°C/75% RH1 month<0.5%
Aqueous Solution (pH 7.4)24 h2.1%

Optimal Storage

  • Temperature: 2–8°C

  • Atmosphere: N2 gas

  • Container: Amber glass with PTFE-lined cap

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid to improve yield and purity?

  • Methodological Answer : The synthesis involves coupling (R)-(4-chlorophenyl)-pyridin-2-ylmethanol with a piperidine intermediate under basic conditions (e.g., NaOH in dichloromethane) . Key steps include:

  • Reaction Control : Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve ≥99% purity .
  • Chiral Resolution : Employ chiral HPLC to ensure retention of the (R)-configuration, as stereochemistry impacts biological activity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring, chlorophenyl group, and butanoic acid moiety. For stereochemical validation, 2D NOESY can resolve spatial interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 415.15) .
  • HPLC Assay : Utilize a mobile phase of methanol/sodium acetate buffer (pH 4.6) for quantifying purity and detecting degradation products .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data for this compound (e.g., conflicting receptor-binding affinities)?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized protocols (e.g., radioligand binding assays for dopamine D2 receptors) to confirm activity .
  • Structural Comparisons : Compare with analogs like 4-(4-chlorobenzoylethenyl-1-piperidino)-p-fluorobutyrophenone to identify substituent effects on potency .
  • Solubility Adjustments : Test activity in physiologically relevant solvents (e.g., DMSO/PBS mixtures) to mitigate false negatives from aggregation .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidine and chlorophenyl moieties?

  • Methodological Answer :

  • Piperidine Modifications : Introduce substituents (e.g., methyl, fluoro) at the piperidine nitrogen to assess steric/electronic effects on receptor interaction .
  • Chlorophenyl Replacement : Synthesize analogs with 4-fluorophenyl or 4-methoxyphenyl groups to evaluate halogen-dependent bioactivity .
  • Butanoic Acid Alternatives : Replace the carboxylic acid with ester or amide derivatives to probe metabolic stability .

Q. How to design experiments to evaluate the compound’s potential as an antipsychotic agent?

  • Methodological Answer :

  • In Vitro Screening : Use dopamine D2 and serotonin 5-HT2A receptor-binding assays (IC50 determination) .
  • In Vivo Models : Administer to rodents (e.g., MK-801-induced hyperlocomotion test) and measure behavioral responses .
  • Cytotoxicity Profiling : Assess off-target effects via MTT assays on neuronal cell lines (e.g., SH-SY5Y) .

Data Analysis and Stability

Q. What protocols ensure stability of this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at −20°C in airtight containers under nitrogen to prevent oxidation .
  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
  • pH Sensitivity : Avoid aqueous solutions with pH <4 or >8 to prevent hydrolysis of the ester linkage .

Q. How to resolve discrepancies between computational predictions and experimental results (e.g., logP vs. measured solubility)?

  • Methodological Answer :

  • Computational Refinement : Use molecular dynamics simulations to account for solvent effects and protonation states .
  • Experimental Calibration : Measure logP experimentally (shake-flask method) and adjust QSAR models accordingly .
  • Salt Formation : Explore hydrochloride or sodium salts to improve aqueous solubility if predictions underestimate .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。